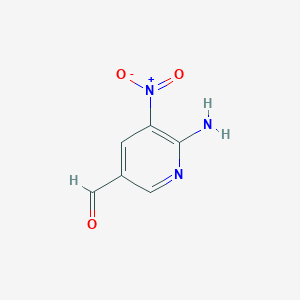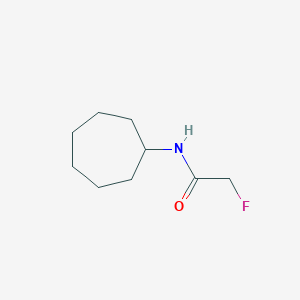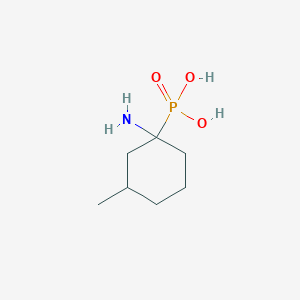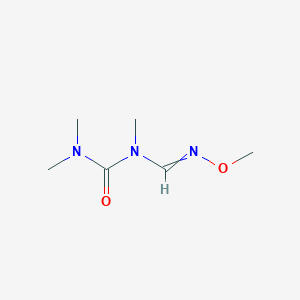
6-Amino-5-nitro-3-pyridinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-nitro-3-pyridinecarboxaldehyde is a heterocyclic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and an aldehyde group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitro-3-pyridinecarboxaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives
Nitration: The nitration of 3-pyridinecarboxaldehyde can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitro compound is then subjected to a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-nitro-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The amino group can participate in substitution reactions to form various derivatives, such as Schiff bases, by reacting with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Aldehydes, ketones, and other electrophiles for forming Schiff bases and other derivatives.
Major Products Formed
Oxidation: 6-Amino-5-nitro-3-pyridinecarboxylic acid.
Reduction: 6-Amino-3-pyridinecarboxaldehyde.
Substitution: Various Schiff bases and other substituted derivatives.
Aplicaciones Científicas De Investigación
6-Amino-5-nitro-3-pyridinecarboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-nitro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the amino and nitro groups, making it less reactive in certain chemical reactions.
6-Amino-3-pyridinecarboxaldehyde: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological activity.
5-Nitro-3-pyridinecarboxaldehyde: Lacks the amino group, which limits its ability to form hydrogen bonds and other interactions with biological targets.
Uniqueness
6-Amino-5-nitro-3-pyridinecarboxaldehyde is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C6H5N3O3 |
|---|---|
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
6-amino-5-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5N3O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H,(H2,7,8) |
Clave InChI |
SLQBQRKOHVRHIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)


![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)

![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)

![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
